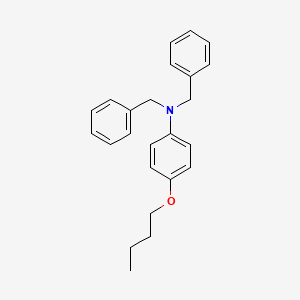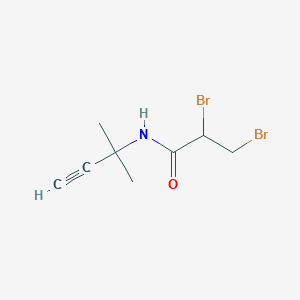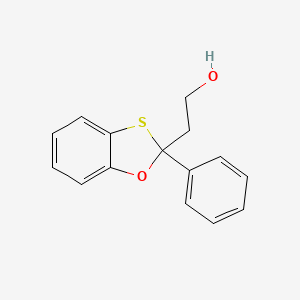
Selenium, dibromo(2-bromoethyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenium, dibromo(2-bromoethyl)phenyl- is an organoselenium compound with the molecular formula C8H9Br3Se This compound is characterized by the presence of selenium and bromine atoms attached to a phenyl ring and a bromoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Selenium, dibromo(2-bromoethyl)phenyl- typically involves the reaction of phenylselenium bromide with 2-bromoethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Selenium, dibromo(2-bromoethyl)phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: Selenium, dibromo(2-bromoethyl)phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The selenium atom can undergo oxidation to form selenoxides or reduction to form selenides.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes, forming new carbon-selenium bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of new organoselenium compounds with different functional groups.
Oxidation Reactions: Formation of selenoxides or selenones.
Reduction Reactions: Formation of selenides or diselenides.
Wissenschaftliche Forschungsanwendungen
Selenium, dibromo(2-bromoethyl)phenyl- has several scientific research applications:
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Selenium, dibromo(2-bromoethyl)phenyl- involves its interaction with biological molecules through the formation of selenium-containing intermediates. These intermediates can modulate various biochemical pathways, including redox reactions and enzyme activities. The compound’s ability to undergo oxidation and reduction reactions allows it to participate in cellular processes that involve reactive oxygen species and free radicals.
Vergleich Mit ähnlichen Verbindungen
Phenylselenium bromide: A simpler organoselenium compound with similar reactivity.
Bis(2-bromoethyl) selenide: Another organoselenium compound with two bromoethyl groups.
Phenylselenenyl bromide: A related compound with a phenyl group and a selenenyl bromide moiety.
Uniqueness: Selenium, dibromo(2-bromoethyl)phenyl- is unique due to its specific combination of a phenyl ring, a bromoethyl group, and selenium
Eigenschaften
CAS-Nummer |
62559-27-7 |
|---|---|
Molekularformel |
C8H9Br3Se |
Molekulargewicht |
423.84 g/mol |
IUPAC-Name |
[dibromo(2-bromoethyl)-λ4-selanyl]benzene |
InChI |
InChI=1S/C8H9Br3Se/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
PZZAZSRLINQKAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se](CCBr)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


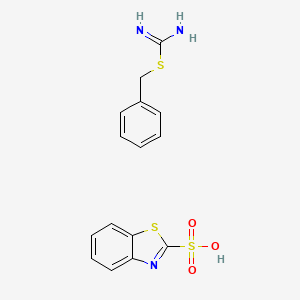


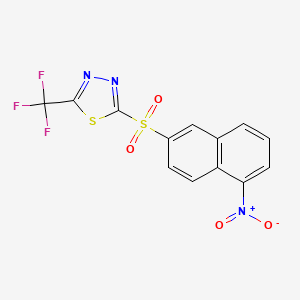

![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)

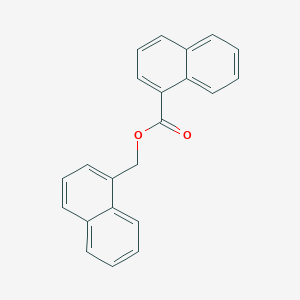

![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
